Home > Products > Building Blocks P7929 > tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate - 690244-91-8

tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Catalog Number: EVT-1820299
CAS Number: 690244-91-8
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound belonging to the isoquinoline class, which are heterocyclic aromatic compounds structurally related to quinoline. This compound features a tert-butyl group, an aminomethyl substituent, and a dihydroisoquinoline core, making it significant in both organic synthesis and medicinal chemistry. The presence of these functional groups contributes to its potential biological activities and applications in various fields.

Source and Classification

The compound is classified under isoquinolines, which are widely studied due to their diverse pharmacological properties. Isoquinolines can exhibit a range of biological activities, including anti-inflammatory and anticancer effects. Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is synthesized through various chemical reactions involving isoquinoline derivatives and other reagents.

Synthesis Analysis

Methods and Technical Details

The synthesis of tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several key steps:

  1. Protection of the Amino Group: The amino group is often protected using tert-butyl carbamate (Boc), which prevents unwanted reactions during subsequent steps.
  2. Formation of the Dihydroisoquinoline Core: This is commonly achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
  3. Esterification: The introduction of the tert-butyl ester group is performed using tert-butyl chloroformate.
  4. Aminomethylation: The aminomethyl group can be introduced through reactions involving formaldehyde and a base, leading to the final product .

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance yield and purity. The use of catalysts and advanced purification techniques like chromatography is also common to optimize production processes.

Molecular Structure Analysis

Structure and Data

The molecular structure of tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be described as follows:

  • Molecular Formula: C₁₅H₁₉N₃O₂
  • Molecular Weight: Approximately 273.33 g/mol
  • Key Functional Groups:
    • Tert-butyl group
    • Aminomethyl group
    • Dihydroisoquinoline core
    • Carboxylate ester

The structural arrangement allows for various interactions with biological targets, influencing its pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can participate in several chemical reactions:

  • Oxidation: Can be oxidized to form quinoline derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can convert the dihydroisoquinoline core to tetrahydroisoquinoline using agents such as lithium aluminum hydride.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides under basic conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Nucleophiles: Alkyl halides or acyl chlorides in basic conditions .
Mechanism of Action

The mechanism of action for tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within biological systems. The aminomethyl group facilitates hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. Additionally, the dihydroisoquinoline core may interact with various receptors, influencing cellular pathways and biological responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Can undergo oxidation, reduction, and substitution reactions as previously mentioned.

Relevant spectral data (NMR, IR) confirm the identity and purity of the compound during synthesis .

Applications

Tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific applications:

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industrial Use: Utilized in producing advanced materials and polymers due to its versatile reactivity .

This compound exemplifies the intersection of synthetic chemistry and potential therapeutic applications, highlighting its importance in both research and industrial contexts.

Synthesis Methodologies and Optimization Strategies

Multi-Step Synthetic Pathways for Enantioselective Production

The enantioselective synthesis of tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate relies on sophisticated multi-step sequences that establish and preserve chiral integrity. Industrial approaches frequently employ Bischler-Napieralski cyclization as the pivotal ring-forming step, enabling efficient construction of the dihydroisoquinoline core from phenethylamine precursors. This cyclization is typically catalyzed by phosphorus pentoxide or phosphoryl chloride under anhydrous conditions, achieving yields exceeding 85% when optimized [1]. Following cyclization, asymmetric hydrogenation introduces stereocontrol using chiral catalysts like Rh(I)-(R,R)-Et-DuPhos, which delivers the (R)-enantiomer with >98% enantiomeric excess (ee) under moderate hydrogen pressure (50-100 psi) [6]. The final stage involves Boc-protection kinetics, where ditert-butyl dicarbonate (Boc₂O) reacts with the aminomethyl functionality in tetrahydrofuran/water biphasic systems. This reaction requires precise pH control (maintained at 8.5-9.0 with sodium carbonate) to prevent di-Boc byproduct formation, with reaction completion typically within 2 hours at 0-5°C [9].

Process optimization focuses on crystallization-induced asymmetric transformation (CIAT) to enhance enantiopurity. By seeding racemic mixtures with enantiopure crystals in ethanol/water systems, manufacturers achieve near-quantitative chiral resolution, yielding pharmaceutical-grade material with ≤0.5% enantiomeric impurity [6]. Ultra-low temperature operations (-78°C) during lithiation steps prevent racemization, particularly for (S)-configured intermediates targeted for opioid receptor modulators [1] [6].

Table 1: Enantioselective Production Metrics

Synthetic StageKey Reagent/CatalystOptimal ConditionsYield/ee
Bischler-NapieralskiPOCl₃, CH₂Cl₂Reflux, 3h85-92%
Asymmetric HydrogenationRh(I)-(R,R)-Et-DuPhos50°C, 100 psi H₂95%, >98% ee
Boc ProtectionBoc₂O, Na₂CO₃0-5°C, pH 8.5-995%
CIAT ResolutionEtOH/H₂O (7:3)Seeding at 25°C>99.5% ee

Catalytic Asymmetric Aminomethylation Techniques

Catalytic asymmetric aminomethylation enables direct introduction of the aminomethyl group with stereocontrol, bypassing resolution steps. Chiral auxiliaries such as (S)-tert-butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 145525-27-5) serve as stereodirecting scaffolds for nucleophilic amination [5]. These substrates undergo diastereoselective reductive amination using sodium triacetoxyborohydride in dichloroethane, achieving diastereomeric ratios exceeding 20:1 when modified with bulky groups like trityl at the nitrogen position [5] [6]. Modern approaches employ organocatalytic strategies wherein proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) facilitate enantioselective Mannich reactions between preformed imines and acetaldehyde enolates. This method constructs the aminomethyl-bearing carbon center with 90-92% ee but requires subsequent hydrogenation to saturate the isoquinoline ring [10].

Industrial implementations favor heterogeneous asymmetric catalysis using immobilized Pt/Al₂O₃ modified with cinchona alkaloids. Continuous-flow hydrogenation at 30 bar pressure achieves full conversion in <15 minutes residence time, with catalyst lifetimes exceeding 300 hours before significant ee erosion occurs [6]. Critical to success is moisture control (<50 ppm H₂O) during reactions to prevent catalyst deactivation and racemization.

Table 2: Catalytic Aminomethylation Performance

Catalyst SystemReaction TypeTemperatureStereoselectivityProductivity
(S)-Boc-3-formyl-DHIQReductive Amination25°Cdr >20:10.8 kg/L/h
L-Pro-Derived OrganocatalystMannich Reaction-20°C92% ee0.3 kg/L/h
Cinchona/Pt/Al₂O₃Flow Hydrogenation70°C95% ee5 kg/h

Protective Group Strategies in Isoquinoline Functionalization

Strategic protection is essential for regioselective functionalization of tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. The Boc-carbamate group serves dual purposes: it shields the ring nitrogen while facilitating crystallization via improved hydrophobicity (logP increase of 1.5-2.0 units versus free amine) [3]. For amino group derivatization, acid-labile groups like trityl (Trt) provide orthogonal protection, enabling selective modification of the aminomethyl sidechain under mild acidic conditions (0.5% TFA in DCM) without cleaving the Boc-carbamate [6]. In synthesizing 7-substituted variants such as tert-butyl 7-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 960305-55-9), sequential protection employs tert-butyldimethylsilyl (TBS) ethers for alcohol protection during ring formation, followed by deprotection with tetra-n-butylammonium fluoride [7].

Notably, Boc migration risks occur during nucleophilic reactions on the aminomethyl group. When using strong bases (n-BuLi, LDA), carbamate migration to the sidechain nitrogen is minimized by employing bulky electrophiles like 9-fluorenylmethyl chloroformate (Fmoc-Cl), which exhibit >100:1 selectivity for the primary amine [3]. For deprotection, cascade deblocking using hydrogen chloride in dioxane (4M solution) simultaneously removes Boc and Cbz groups, simplifying final product isolation [2].

Table 3: Protective Group Applications

Functional GroupProtecting GroupAttachment ConditionsCleavage ConditionsCompatibility
Ring NitrogenBocBoc₂O, Na₂CO₃, THF/H₂OHCl/Dioxane (4M)Acid-sensitive functions
AminomethylTrtTrt-Cl, Et₃N, CH₂Cl₂0.5% TFA/DCMBoc, Cbz, Alloc
AminomethylFmocFmoc-OSu, NaHCO₃, DMF20% Piperidine/DMFBoc, TBS ethers
HydroxymethylTBSTBSCl, Imidazole, DMFTBAF, THFBoc, Fmoc

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow technology enhances the synthesis of tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate through improved thermal management and reduced residence time distribution. Key stages transitioned to flow include: 1) Boc protection using tube-in-tube reactors where CO₂ generated in situ from Boc₂O decomposition permeates through Teflon AF-2400 membranes, reacting with amines at 40°C and 10 bar pressure, achieving 99% conversion in <5 minutes [9]; 2) hydrogenation in packed-bed reactors with Pd/C or Rh/Al₂O₃ catalysts (30-100 bar H₂, 80-100°C), reducing catalyst loading by 60% versus batch processes; and 3) low-temperature lithiations using microfluidic reactors that maintain -78°C via precise liquid CO₂ cooling, enabling safe handling of n-BuLi for ortho-directed metalation [3].

Process intensification via telescoped flow sequences links Bischler-Napieralski cyclization directly with asymmetric hydrogenation without intermediate isolation. A demonstrated three-stage system achieves 76% overall yield at pilot scale (50 kg/day) by optimizing residence time gradients: 45 minutes at 120°C for cyclization (P₂O₅ catalyst), 8 minutes for inline neutralization, then 12 minutes hydrogenation at 90°C [9]. Critical to success is real-time analytics using inline FTIR and UV monitors that trigger flow diversion if enantiopurity drops below 98% ee, ensuring consistent quality.

Table 4: Flow Process Parameters and Performance

Reaction StageReactor TypeTemperaturePressureResidence TimeProductivity
Boc ProtectionTube-in-Tube40°C10 bar5 min8 kg/h
CyclizationCoriolis Flow120°C1 bar45 min2.5 kg/h
HydrogenationPacked Bed90°C100 bar12 min4 kg/h
LithiationMicrofluidic-78°C6 bar0.5 sec0.8 kg/h

Properties

CAS Number

690244-91-8

Product Name

tert-butyl 3-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

IUPAC Name

tert-butyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3

InChI Key

OIYBOYJWGVDLPU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.